N-(1-Méthyl-1H-indazol-7-yl)thiourée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

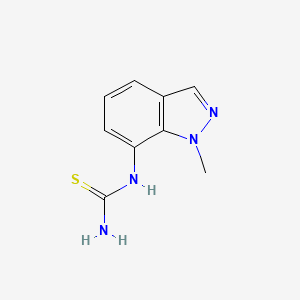

N-(1-Methyl-1H-indazol-7-yl)thiourea is a chemical compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol This compound is characterized by the presence of an indazole ring substituted with a methyl group at the 1-position and a thiourea group at the 7-position

Applications De Recherche Scientifique

N-(1-Methyl-1H-indazol-5-yl)thiourea and its derivatives have applications in medicinal chemistry and pharmacology due to their potential biological activities. The compound's activity stems from its capacity to interact with particular enzymes and receptors, making it a candidate for therapeutic exploration.

Biological Activities

- Anticancer Properties Research shows that this compound has anticancer activity. Similar compounds have shown results in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity Studies indicate that thiourea derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, showing broad-spectrum antibacterial potential.

- Enzyme Inhibition The compound has been explored as an enzyme inhibitor against enzymes involved in cancer progression and inflammation. Studies have shown that certain thiourea derivatives can inhibit the activity of DNA gyrase, which is vital for bacterial DNA replication, thus presenting a dual role as both an anticancer and antimicrobial agent.

Other Indazole Derivatives

Small molecular compounds based on 6-(pyrimidin-4-yl)-1H-indazole were synthesized and assessed for their antiproliferative activities against human nasopharyngeal carcinoma cell lines SUNE1 . Compounds 6b, 6c, 6e, and 6l displayed potent antiproliferative activities similar to the positive control drug cisplatin in vitro with lower nephrotoxicity than it . N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) induced mitochondria-mediated apoptosis and G /M phase arrest in SUNE1 cells . Compound 6l at 10 mg/kg can suppress the growth of an implanted SUNE1 xenograft with a TGI% (tumor growth inhibition) value of 50 % and did not cause serious side effects in BALB/c nude mice . This study suggests that 6-(pyrimidin-4-yl)-1H-indazole derivatives are a series of small molecule compounds with anti-nasopharyngeal carcinoma activities .

Thiourea as a Rodenticide

Mécanisme D'action

Target of Action

N-(1-Methyl-1H-indazol-7-yl)thiourea is a compound that has been studied for its potential medicinal properties. It’s important to note that the indazole moiety, a component of this compound, has been associated with the inhibition, regulation, and/or modulation of certain kinases such as CHK1, CHK2, and SGK . These kinases play a role in various cellular processes, including cell cycle regulation and response to stress .

Mode of Action

Compounds with similar structures have been found to interact with their targets by binding to the active site, leading to changes in the target’s function .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation and stress response .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have effects on cell cycle regulation and stress response .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-indazol-7-yl)thiourea typically involves the reaction of 1-methyl-1H-indazole-7-amine with thiocyanate compounds under suitable conditions. One common method includes the use of ammonium thiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for N-(1-Methyl-1H-indazol-7-yl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-Methyl-1H-indazol-7-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Phenylthiourea: Similar in structure but with a phenyl group instead of an indazole ring.

N-Methylthiourea: Lacks the indazole ring, having only a methyl group attached to the thiourea.

1-Methyl-1H-indazole-7-amine: The precursor to N-(1-Methyl-1H-indazol-7-yl)thiourea, lacking the thiourea group.

Uniqueness

N-(1-Methyl-1H-indazol-7-yl)thiourea is unique due to the presence of both the indazole ring and the thiourea group, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

N-(1-Methyl-1H-indazol-7-yl)thiourea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : The compound features an indazole moiety linked to a thiourea group, which contributes to its unique biological properties. The presence of these functional groups allows for diverse interactions with biological targets.

Molecular Formula : C₉H₈N₄S

N-(1-Methyl-1H-indazol-7-yl)thiourea's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that the indazole component may inhibit certain kinases involved in cell cycle regulation and stress response pathways.

Target Kinases

- CHK1 : Involved in DNA damage response.

- CHK2 : Plays a role in checkpoint activation.

- SGK : A serine/threonine kinase involved in various cellular processes.

Antimicrobial Activity

Studies have demonstrated that N-(1-Methyl-1H-indazol-7-yl)thiourea exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines.

| Cell Line | IC50 (µM) | Selectivity (Normal Cells) |

|---|---|---|

| K562 (CML) | 5.15 | HEK-293: 33.2 |

| A549 (Lung) | Varies | Not specified |

| PC-3 (Prostate) | Varies | Not specified |

| Hep-G2 (Liver) | Varies | Not specified |

The IC50 values indicate the concentration required for 50% inhibition of cell growth. For instance, compound 6o, a derivative related to N-(1-Methyl-1H-indazol-7-yl)thiourea, showed promising results against K562 cells, indicating its potential as an effective anticancer agent .

Case Studies and Research Findings

- Indazole Derivatives : A study synthesized various indazole derivatives, including N-(1-Methyl-1H-indazol-7-yl)thiourea, and evaluated their anticancer activity. The results indicated that these compounds could induce apoptosis and affect the cell cycle by modulating Bcl2 family proteins and the p53/MDM2 pathway .

- Structure-Activity Relationship (SAR) : Research into the SAR of thiourea derivatives revealed that modifications to the thiourea group significantly impact biological activity. For example, a shift from urea to thiourea resulted in decreased anticancer efficacy, highlighting the importance of functional groups in drug design .

- Synergistic Effects : In combination studies with other therapeutic agents, N-(1-Methyl-1H-indazol-7-yl)thiourea demonstrated synergistic effects, enhancing the overall therapeutic efficacy against resistant cancer cell lines .

Propriétés

IUPAC Name |

(1-methylindazol-7-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-8-6(5-11-13)3-2-4-7(8)12-9(10)14/h2-5H,1H3,(H3,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEFYTLOGFXOMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2NC(=S)N)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.